2-(4-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC20195785
Molecular Formula: C18H14ClFN2O2
Molecular Weight: 344.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14ClFN2O2 |
|---|---|
| Molecular Weight | 344.8 g/mol |
| IUPAC Name | 2-[(4-chlorophenyl)methyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C18H14ClFN2O2/c1-24-14-6-7-15(16(20)10-14)17-8-9-18(23)22(21-17)11-12-2-4-13(19)5-3-12/h2-10H,11H2,1H3 |
| Standard InChI Key | ILNQOMVOFAPOAO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)F |
Introduction
General Information
2-(4-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family. It features a pyridazinone core, which is a six-membered aromatic ring containing two adjacent nitrogen atoms and a ketone group. The presence of substituents, including a 4-chlorobenzyl group and a 2-fluoro-4-methoxyphenyl group, gives the compound structural diversity and potential biological activity.
Synthesis
The synthesis of 2-(4-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one typically involves several key steps that require careful control of reaction conditions to optimize yields and purity.
Biological Activities and Applications
Preliminary studies indicate that 2-(4-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one exhibits significant biological activities. Pyridazinones are known for their diverse pharmacological properties, making this compound interesting in medicinal chemistry, particularly for applications in treating cardiovascular diseases, inflammation, and microbial infections. Interaction studies involving 2-(4-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one have indicated potential mechanisms of action. The applications of 2-(4-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one are diverse.
Structural Comparison with Related Compounds
Several compounds share structural similarities with 2-(4-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one. The uniqueness of 2-(4-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one lies in its specific combination of substituents, which may enhance its biological activity and therapeutic potential compared to other derivatives within the pyridazinone class.
Comparison Table of Structurally Similar Compounds
| Compound Name | Structure Features |
|---|---|
| 2-(4-bromobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one | Contains a bromobenzyl group instead of a chlorobenzyl group |
| 2-(4-methylbenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one | Contains a methylbenzyl group |
| 6-(2-fluoro-4-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one | Features a piperidin-1-ylmethyl substituent instead of chlorobenzyl |
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